Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Overview
Description
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their significant biological and pharmacological activities. This particular compound features a five-membered ring structure with two methyl groups and a propenyl group attached, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diene and an amine, the cyclization can be achieved using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The propenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Pyrrolidine derivatives are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the methyl and propenyl substituents.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Uniqueness
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propenyl group, in particular, allows for unique interactions and reactivity compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
2,4-dimethyl-4-prop-2-enylpyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-4-5-9(3)6-8(2)10-7-9/h4,8,10H,1,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENPMKZVVSQHDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(C)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462593 | |
Record name | Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228099-01-2 | |
Record name | Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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